molecular formula C13H16O3 B1625140 Methyl 2-pentanoylbenzoate CAS No. 64624-87-9

Methyl 2-pentanoylbenzoate

Cat. No. B1625140
CAS RN: 64624-87-9
M. Wt: 220.26 g/mol
InChI Key: QTUYJWKFWYJIOM-UHFFFAOYSA-N
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Description

“Methyl 2-pentanoylbenzoate” is a chemical compound with the molecular formula C13H16O3 . It has an average mass of 220.264 Da and a monoisotopic mass of 220.109940 Da . The molecule contains a total of 32 atoms, including 16 Hydrogen atoms, 13 Carbon atoms, and 3 Oxygen atoms .


Molecular Structure Analysis

“Methyl 2-pentanoylbenzoate” has a molecular structure represented by the formula C13H16O3 . It has an average mass of 220.264 Da and a monoisotopic mass of 220.109940 Da . The molecule consists of 16 Hydrogen atoms, 13 Carbon atoms, and 3 Oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 2-pentanoylbenzoate” has a molecular formula of C13H16O3 . It has an average mass of 220.264 Da and a monoisotopic mass of 220.109940 Da . More detailed physical and chemical properties are not clearly documented in the available resources.

Scientific Research Applications

Nanoparticle Carrier Systems in Agriculture
Methyl 2-pentanoylbenzoate, a compound related to Methyl 2-benzimidazole carbamate (MBC), has applications in agriculture, particularly in the development of nanoparticle carrier systems for fungicides. Research by Campos et al. (2015) highlights the use of solid lipid nanoparticles and polymeric nanocapsules as carriers for fungicides like MBC. These systems offer benefits like improved release profiles, reduced environmental toxicity, and enhanced transfer to the action site (Campos et al., 2015).

Synthesis and Derivatives
Barrett et al. (1981) describe the synthesis of various derivatives of methyl 2,4-dihydroxy-6-pentylbenzoate, a compound structurally related to Methyl 2-pentanoylbenzoate. Their work involves condensation reactions and provides a basis for creating various alkyl β-resorcylate derivatives, showcasing the compound's versatility in synthetic chemistry (Barrett, Morris, & Barton, 1981).

Microbial Fermentation and Biofuel Applications
In the context of biofuel production, Cann and Liao (2009) discuss pentanol isomers like 2-methyl-1-butanol, which have similarities to Methyl 2-pentanoylbenzoate. These compounds are potential biofuels, and their production via engineered microorganisms demonstrates the application of Methyl 2-pentanoylbenzoate-related compounds in renewable energy sources (Cann & Liao, 2009).

Molecular Interactions and Dielectric Properties
Begum et al. (2016) investigated the molecular interactions of alkylbenzoates, structurally related to Methyl 2-pentanoylbenzoate, with pentanol isomers. Their study using dielectric relaxation spectroscopy revealed insights into the molecular behavior of these compounds in solutions, highlighting their potential in understanding molecular associations in various solvents (Begum, Vardhan, Chaudhary, & Subramanian, 2016).

Applications in Combustion and Flame Studies
Research on the combustion of pentanol isomers, including studies by Serinyel et al. (2014) and Park et al. (2015), provides insight into the combustion characteristics of compounds related to Methyl 2-pentanoylbenzoate. These studies contribute to understanding the combustion behavior of larger alcohols, which is crucial in the development of biofuels and combustion engines (Serinyel et al., 2014); (Park et al., 2015).

properties

IUPAC Name

methyl 2-pentanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16-2/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUYJWKFWYJIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454689
Record name Benzoic acid, 2-(1-oxopentyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-pentanoylbenzoate

CAS RN

64624-87-9
Record name Benzoic acid, 2-(1-oxopentyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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